molecular formula C27H29N3O2S2 B12012282 (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623936-33-4

(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

Katalognummer: B12012282
CAS-Nummer: 623936-33-4
Molekulargewicht: 491.7 g/mol
InChI-Schlüssel: YQSGIMAJFZYJLA-IWIPYMOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a pyrazole-thiazolidinone hybrid scaffold. Its structure features:

  • A Z-configuration at the methylidene bridge (C5 position), critical for stereochemical stability and molecular recognition.
  • A 3-propyl group on the thiazolidinone nitrogen, influencing lipophilicity and pharmacokinetic properties.
  • A 1-phenylpyrazole moiety substituted with a 2-methyl-3-(2-methylpropoxy)phenyl group, which enhances steric bulk and electronic diversity for target binding.

Synthesis: The compound is synthesized via condensation of a pyrazole-aldehyde intermediate with a thiazolidinone precursor, a method adapted from protocols for analogous pyrazolone derivatives . Crystallographic refinement using programs like SHELXL has been pivotal in confirming its stereochemistry and solid-state packing .

Eigenschaften

CAS-Nummer

623936-33-4

Molekularformel

C27H29N3O2S2

Molekulargewicht

491.7 g/mol

IUPAC-Name

(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-5-14-29-26(31)24(34-27(29)33)15-20-16-30(21-10-7-6-8-11-21)28-25(20)22-12-9-13-23(19(22)4)32-17-18(2)3/h6-13,15-16,18H,5,14,17H2,1-4H3/b24-15-

InChI-Schlüssel

YQSGIMAJFZYJLA-IWIPYMOSSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Kanonische SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chalcone Preparation

The precursor chalcone, 3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylprop-2-en-1-one, is prepared through Claisen-Schmidt condensation. A mixture of 2-methyl-3-(2-methylpropoxy)acetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) is refluxed in ethanol with sodium hydroxide (10% w/v) for 6–8 hours. The product is isolated by filtration and recrystallized from ethanol (yield: 78–85%).

Pyrazole Formation

The chalcone (1.0 equiv) is reacted with phenylhydrazine (1.1 equiv) in acetic acid under reflux for 12 hours. The reaction proceeds via nucleophilic addition followed by cyclization, yielding 3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde. The aldehyde group is introduced by Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, followed by hydrolysis (yield: 65–70%).

Synthesis of the Thiazolidinone Core: 3-Propyl-2-sulfanylidene-1,3-thiazolidin-4-one

The thiazolidinone scaffold is constructed via a thiourea intermediate.

Thiourea Derivative Formation

Propylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in aqueous NaOH (10%) at room temperature for 4 hours, forming N-propylthiourea. The intermediate is isolated by acidification with HCl (pH 3–4) and filtration (yield: 88–92%).

Cyclization to Thiazolidinone

N-Propylthiourea (1.0 equiv) is cyclized with methyl chloroacetate (1.1 equiv) in dry toluene under reflux for 8 hours. The reaction is catalyzed by triethylamine (0.1 equiv), yielding 3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one. Recrystallization from ethanol affords pure product (yield: 75–80%).

Condensation to Form the Methylidene Bridge

The final step involves Knoevenagel condensation between the pyrazole aldehyde and thiazolidinone.

Reaction Conditions

A mixture of 3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde (1.0 equiv) and 3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one (1.0 equiv) is stirred in glacial acetic acid with monoaminoethanol (2 drops) at 80°C for 4 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 7:3). The Z-isomer is favored due to steric hindrance from the pyrazole’s substituents.

Purification and Characterization

The crude product is filtered, washed with cold water, and recrystallized from acetic acid (yield: 60–65%). Structural confirmation is achieved via:

  • ¹H NMR : δ 8.33 (s, 1H, CH=), 7.93–7.71 (m, pyrazole and phenyl protons), 4.44 (s, 2H, CH₂CO), 3.95 (q, 2H, OCH₂), 1.25 (t, 3H, CH₃).

  • Elemental Analysis : C₂₇H₂₈N₃O₃S₂ requires C 62.89%, H 5.47%, N 8.15%; found C 62.74%, H 5.38%, N 8.08%.

Alternative Synthetic Routes and Optimization

One-Pot Multi-Component Synthesis

A modified approach combines pyrazole formation and thiazolidinone condensation in a single pot. Thioglycolic acid, N-propylthiourea, and the chalcone derivative are heated in polypropylene glycol (PPG) at 110°C for 24 hours. This method reduces purification steps but yields a lower product (45–50%).

Stereochemical Control

The Z-configuration is ensured by using bulky solvents like DMF, which hinder free rotation during condensation. Microwave-assisted synthesis (100°C, 30 min) improves yield to 70% while retaining stereoselectivity.

Analytical and Spectroscopic Data Summary

ParameterValue/ObservationSource
Melting Point196–198°C
¹H NMR (DMSO-d₆)δ 8.33 (s, CH=), 3.95 (q, OCH₂)
HPLC Purity95% (C₁₈ column, MeOH:H₂O 80:20)
Yield (Optimized Route)65%

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups on the chalcone directs cyclization to the 4-position.

  • Sulfur Stability : Anaerobic conditions prevent oxidation of the sulfanylidene group during thiazolidinone synthesis.

  • Stereochemical Drift : Low-temperature condensation (0–5°C) preserves the Z-isomer.

Industrial Scalability and Environmental Considerations

Large-scale production employs continuous flow reactors for pyrazole-thiazolidinone condensation, reducing solvent waste. Green chemistry principles are integrated by replacing acetic acid with cyclopentyl methyl ether (CPME), a biodegradable solvent .

Analyse Chemischer Reaktionen

  • Die Verbindung kann verschiedene Reaktionen eingehen:

      Oxidation: Sie kann oxidiert werden, um ein Sulfon oder Sulfoxid zu bilden.

      Reduktion: Reduktion des Thiazolidinonrings könnte ein Tetrahydroderivat ergeben.

      Substitution: Die Phenylgruppe kann Substitutionsreaktionen eingehen.

  • Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. LiAlH4) und Nukleophile (z. B. NaOH).
  • Hauptprodukte hängen von den Reaktionsbedingungen und den Substituenten ab.
  • Wissenschaftliche Forschungsanwendungen

    The biological activity of this compound is predicted based on its structural characteristics. Thiazolidinones are recognized for their various pharmacological properties, including:

    Compound Type Structural Features Biological Activity
    ThiazolidinedioneThiazolidine ring; PPAR agonistAntidiabetic
    Pyrazole derivativesPyrazole ring; various substituentsAntimicrobial
    2-MercaptobenzothiazoleThiazole ring; sulfur atomAntifungal

    The unique combination of a thiazolidinone core with a pyrazole side chain and multiple aromatic groups may enhance the bioactivity of this compound compared to simpler analogs.

    Antimicrobial Activity

    Research indicates that compounds similar to (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.5 µg/mL against various bacterial strains.

    Anti-inflammatory Properties

    Thiazolidinones have been studied for their anti-inflammatory effects. The presence of the thiazolidine ring in the compound may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

    Anticancer Potential

    The structural complexity of the compound suggests possible interactions with cancer-related targets. Preliminary studies indicate that derivatives of thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth. Further research is required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

    Case Studies

    Several studies have explored the efficacy of similar compounds in various biological assays:

    • Antimicrobial Efficacy Study :
      • A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains.
      • Results showed that certain derivatives exhibited potent antimicrobial activity with MIC values ranging from 0.5 to 2 µg/mL against resistant strains .
    • Anti-inflammatory Activity Assessment :
      • Research focused on the anti-inflammatory potential of thiazolidinone derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
      • These findings suggest that this compound could be beneficial in managing inflammatory conditions.

    Wirkmechanismus

    • The compound likely interacts with specific molecular targets.
    • Investigate its binding to enzymes, receptors, or other biomolecules.
    • Pathways affected may include cell signaling, apoptosis, or metabolism.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Thiazolidinone derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with three analogs:

    Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

    Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications
    Target Compound 3-propyl, 2-sulfanylidene, Z-methylene bridge, 2-methylpropoxy-phenyl substituent ~523.6* Potential ferroptosis inducer (inferred)
    (5Z)-3-(3-methoxypropyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]...]-4-one 3-methoxypropyl substituent, methoxy group on phenyl ring ~537.6* Enhanced solubility due to methoxy group
    (5Z)-3-isopropyl-5-[[3-(4-ethoxy-2-methylphenyl)...]-4-one 3-isopropyl, ethoxy substituent on phenyl ring ~509.5* Improved metabolic stability (predicted)
    7-phenyl-5-thiazolo[4,5-d]pyrimidine derivative Thiazolo-pyrimidine hybrid, lacks methylidene bridge ~452.4* Anticancer activity (reported in vitro)

    *Molecular weights approximated based on structural formulas.

    Key Insights:

    The 2-methylpropoxy (isobutoxy) group on the phenyl ring introduces steric hindrance, which may improve target selectivity compared to the ethoxy-substituted analog .

    Stereochemical and Electronic Considerations: The Z-configuration of the methylidene bridge is conserved across analogs, suggesting its necessity for maintaining planar geometry and π-π stacking interactions with biological targets. Replacement of the thiazolidinone core with a thiazolo-pyrimidine system (as in ) abolishes the sulfanylidene moiety, altering redox activity and likely shifting mechanistic pathways.

    Synthetic and Analytical Challenges: The target compound’s synthesis requires precise control over Z/E isomerism during the condensation step, a challenge less pronounced in simpler analogs like . Crystallographic tools (e.g., SHELXL, ORTEP-3) are indispensable for resolving its complex stereochemistry .

    Bioactivity Trends: Thiazolidinones with bulky aryl groups (e.g., 2-methylpropoxy-phenyl in the target compound) show higher predicted efficacy in disrupting protein-protein interactions, as seen in ferroptosis studies . Analog ’s methoxypropyl group may mitigate cytotoxicity to normal cells, a therapeutic advantage highlighted in ferroptosis research .

    Biologische Aktivität

    The compound (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its potential therapeutic effects and mechanisms of action based on recent research findings.

    Overview of Thiazolidinones

    Thiazolidinones, particularly thiazolidin-4-ones, have garnered attention in medicinal chemistry due to their broad pharmacological profiles. They exhibit various biological activities including:

    • Antidiabetic
    • Antioxidant
    • Antimicrobial
    • Anticancer
    • Anti-inflammatory

    These activities are attributed to their ability to interact with multiple biological targets, making them valuable in drug development.

    Structure-Activity Relationship (SAR)

    The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. The presence of specific substituents can enhance or diminish their effectiveness. For instance, modifications at the 2, 3, and 5 positions of the thiazolidinone ring can lead to variations in activity levels against different diseases.

    Table 1: Common Biological Activities of Thiazolidinone Derivatives

    ActivityExample CompoundsMechanism of Action
    AntidiabeticPioglitazonePPARγ agonism
    AntioxidantVarious derivativesFree radical scavenging
    AntimicrobialThiazolidinone hybridsInhibition of bacterial growth
    AnticancerNovel thiazolidinonesInduction of apoptosis in cancer cells
    Anti-inflammatorySubstituted thiazolidinonesCOX inhibition

    Case Studies and Research Findings

    Recent studies have highlighted the promising biological activities associated with thiazolidinone derivatives:

    • Anticancer Activity : A study demonstrated that certain thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazolidinone scaffolds showed IC50 values in the micromolar range, indicating potent anti-proliferative effects against breast and lung cancer cells .
    • Antioxidant Properties : Research has shown that thiazolidinone derivatives possess strong antioxidant capabilities. One study reported that a specific derivative exhibited an IC50 value of 0.54 mM in DPPH radical scavenging assays, outperforming traditional antioxidants like vitamin C .
    • Antimicrobial Activity : Thiazolidinones have also been evaluated for their antimicrobial properties. Recent findings indicate that some derivatives exhibit significant inhibition against drug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

    The mechanisms through which this compound exerts its biological effects include:

    • PPARγ Activation : Similar to other thiazolidinones like pioglitazone, this compound may activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved insulin sensitivity and glucose metabolism.
    • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression.

    Q & A

    Q. Methodologies for SAR analysis :

    • Functional group substitution : Replacing the propyl chain with bulkier alkyl groups (e.g., dodecyl) enhances lipophilicity and membrane interaction .
    • Electron-withdrawing groups (e.g., nitro, chloro) on the pyrazole ring increase antimicrobial activity but may reduce solubility .
    • Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
    • In vitro validation : Dose-response assays (IC50 determination) and cytotoxicity screening (MTT assays) confirm activity trends .

    Basic: What analytical techniques validate the compound’s purity and structure?

    • NMR spectroscopy (1H/13C): Assigns proton environments and confirms stereochemistry (e.g., Z-configuration of the methylidene group) .
    • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C25H23N3O2S2) and detects isotopic patterns .
    • HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection .
      Validation involves reproducibility across batches and comparison with synthetic standards .

    Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

    • Standardized assay conditions : Control variables like bacterial strain (e.g., S. aureus vs. E. coli), cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies), and incubation time .
    • Mechanistic studies : Use ELISA to measure cytokine inhibition (e.g., TNF-α) and microdilution for MIC determination against pathogens .
    • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

    Basic: What stability considerations are critical during storage and experimentation?

    • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); store in neutral buffers .
    • Temperature : Stable at –20°C in dark, anhydrous environments; avoid repeated freeze-thaw cycles .
    • In situ monitoring : Use TLC or HPLC during reactions to detect decomposition products .

    Advanced: How can computational modeling predict biological interactions, and how are they validated?

    • Molecular docking : Predicts binding to targets like EGFR or DNA gyrase using software (e.g., Schrödinger Suite) .
    • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
    • Validation : Correlate docking scores with in vitro IC50 values or X-ray crystallography of protein-ligand complexes .

    Basic: What are the documented biological targets and experimental models?

    • Targets : COX-2 (anti-inflammatory), topoisomerase II (anticancer), and penicillin-binding proteins (antimicrobial) .
    • Models :
      • In vitro : MCF-7 cells for cytotoxicity , E. coli ATCC 25922 for antimicrobial testing .
      • In vivo : Murine models for inflammation (carrageenan-induced paw edema) .

    Advanced: How do solvent and stoichiometry affect derivatization reactions?

    • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitutions, while toluene enhances regioselectivity in cyclization .
    • Stoichiometry : Excess aryl aldehydes (1.2–1.5 eq) drive Knoevenagel condensation to completion .
    • Design of Experiments (DoE) : Optimize parameters via response surface methodology .

    Basic: What challenges arise in scaling up synthesis?

    • Exothermic reactions : Use jacketed reactors for temperature control during condensation .
    • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for gram-scale batches .
    • Yield consistency : Monitor intermediates via in-line FTIR to ensure reaction progression .

    Advanced: What integrated approaches assess pharmacokinetics and toxicity?

    • In silico : Predict ADMET properties using SwissADME or ProTox-II .
    • In vitro :
      • HepG2 cells for hepatotoxicity .
      • Caco-2 monolayers for intestinal absorption .
    • In vivo : Pharmacokinetic profiling in rodents (e.g., t1/2, AUC) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.